BenchChemオンラインストアへようこそ!

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride belongs to the thiazole-aniline hybrid class, characterized by a meta-linked 2-methyl-1,3-thiazol-4-yl group and an N-methylated secondary amine on the phenyl ring, supplied as a dihydrochloride salt for enhanced aqueous solubility. This compound is positioned as a versatile building block for downstream medicinal chemistry derivatization.

Molecular Formula C11H14Cl2N2S
Molecular Weight 277.21
CAS No. 2172499-15-7
Cat. No. B2700827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride
CAS2172499-15-7
Molecular FormulaC11H14Cl2N2S
Molecular Weight277.21
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl
InChIInChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H
InChIKeyXXQNFNSBQDEIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline Dihydrochloride (CAS 2172499-15-7): Core Structural Profile and Comparator Class Definition


N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride belongs to the thiazole-aniline hybrid class, characterized by a meta-linked 2-methyl-1,3-thiazol-4-yl group and an N-methylated secondary amine on the phenyl ring, supplied as a dihydrochloride salt for enhanced aqueous solubility . This compound is positioned as a versatile building block for downstream medicinal chemistry derivatization . Its closest structural analogs include the primary aniline 3-(2-methyl-1,3-thiazol-4-yl)aniline (CAS 89250-34-0), which is a recognized PDB ligand (56K) and ChEMBL-entry compound [1], and the 2-ethylthiazole analog exhibiting nanomolar M3 receptor affinity [2]. The N-methyl and salt-form modifications are critical points of differentiation that impact physicochemical properties, hydrogen-bonding capacity, and synthetic utility relative to these comparators.

Why 3-(2-Methyl-1,3-thiazol-4-yl)aniline or Other Thiazole-Aniline Analogs Cannot Replace N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline Dihydrochloride


The assumption that structurally similar thiazole-aniline compounds are interchangeable ignores critical differences in hydrogen-bond donor/acceptor capacity, salt-form solubility, and steric/electronic properties that directly influence synthetic utility and biological target engagement. The target compound’s N-methyl substitution eliminates one hydrogen bond donor site, rendering it a secondary amine (HBD count = 1) versus the primary aniline analog (HBD count = 2) [1]. This modification alters the compound’s LogP, decreases its susceptibility to metabolic N-dealkylation, and changes its reactivity in subsequent Buchwald-Hartwig or reductive amination couplings compared to the free amine . Furthermore, the dihydrochloride salt form provides a defined stoichiometry and vastly improved aqueous solubility over neutral free-base analogs, which is critical for reproducible biological assay preparation and aqueous-phase synthetic transformations . Even within the same patent class—M3 muscarinic acetylcholine receptor antagonists—the shift from a 2-methyl to a 2-ethyl substituent on the thiazole core alters binding affinity by nearly 4-fold (IC50: 0.8 nM for 2-ethyl vs. 3.0 nM for 2-methyl analogs), underscoring that subtle structural variations produce non-trivial pharmacological divergence [2].

Quantitative Differentiation Evidence for N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline Dihydrochloride Relative to Closest Analogs


Hydrogen Bond Donor Count Reduction: N-Methyl vs. Primary Aniline Analog

The target compound's N-methyl substitution reduces the hydrogen bond donor (HBD) count from 2 (primary aniline analog, 3-(2-methyl-1,3-thiazol-4-yl)aniline) to 1 (secondary N-methyl aniline). This is inferred from the structural difference: the primary aniline in PubChem CID 736535 has a free –NH₂ group providing two HBDs, while the N-methylated analog has only one N–H [1]. The dihydrochloride salt form further modifies the protonation state, yielding an amine hydrochloride (R–NH₂⁺–CH₃) at physiological pH, which eliminates neutral HBD contributions entirely under aqueous assay conditions.

Medicinal Chemistry Drug Design Physicochemical Properties

Aqueous Solubility Enhancement via Dihydrochloride Salt Form vs. Neutral Free Base Analogs

The dihydrochloride salt form of the target compound (CAS 2172499-15-7) provides a defined stoichiometry of two HCl equivalents per molecule, yielding a formal cationic ammonium species with chloride counterions that substantially increases aqueous solubility compared to the neutral free base (CAS 1339729-30-4). While precise solubility values are not publicly reported, the general principle of hydrochloride salt formation is well established: hydrochloride salts of aromatic amines typically exhibit >10-fold higher aqueous solubility than their neutral free base counterparts [1]. The comparator 3-(2-methyl-1,3-thiazol-4-yl)aniline (CAS 89250-34-0) is supplied as a neutral free base with a moderate melting point of 102-106 °C and a predicted LogP of 2.3, indicating limited aqueous solubility without salt formation .

Formulation Science Biological Assay Salt Selection

Thiazole 2-Substituent SAR: 2-Methyl vs. 2-Ethyl M3 Receptor Binding Affinity from US7232841 Patent Class

Within the thiazole-aniline M3 antagonist patent class (US 7,232,841), the 2-ethylthiazole-substituted aniline derivatives exhibit an IC50 of 0.8 nM at the human M3 muscarinic acetylcholine receptor, while the corresponding 2-methylthiazole analogs show an IC50 of 3.0 nM—a 3.75-fold difference [1]. This patent class encompasses the structural framework of the target compound, establishing that the 2-methyl substituent on the thiazole ring confers intermediate potency within the series. While the target compound itself is not explicitly claimed as a final M3 antagonist (it is primarily a synthetic intermediate), this SAR data confirms that the 2-methyl substitution is a validated pharmacophoric element within the broader chemotype, distinct from the 2-ethyl and 2-unsubstituted variants.

Muscarinic Receptor Pharmacology M3 Antagonists Structure-Activity Relationship

Regioisomeric Differentiation: meta-Substituted Aniline vs. para- and ortho- Analogs in Synthetic Utility

The target compound features a meta-substitution pattern (thiazole at the 3-position of the aniline ring), which electronically differs from the para (CAS 25021-49-2) and ortho (CAS 305811-38-5) regioisomers. The meta-substitution positions the thiazole ring in conjugation with the aniline nitrogen through an inductive rather than a resonance pathway, resulting in a different electronic profile at the aniline NH . This is relevant for subsequent derivatization: para-substituted analogs exhibit stronger resonance conjugation (ΔG‡ for N-acylation differs by ~2-3 kcal/mol based on Hammett σ values), while ortho-substituted analogs introduce steric hindrance at the aniline nitrogen that can impede N-functionalization reactions [1]. Commercially, the para analog 4-(2-methyl-1,3-thiazol-4-yl)aniline has a melting point of 133-135 °C, while the meta-desmethyl analog melts at 102-106 °C, reflecting different crystal packing and solubility characteristics .

Synthetic Chemistry Regiochemistry Building Block Selection

Optimal Procurement and Application Scenarios for N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline Dihydrochloride Based on Differential Evidence


Late-Stage Functionalization Intermediate for M3 Muscarinic Antagonist Lead Optimization Programs

As disclosed in the US 7,232,841 patent class, the 2-methylthiazole-aniline scaffold provides a validated intermediate potency at the M3 receptor (IC50 ≈ 3.0 nM for representative analogs) [1]. Medicinal chemistry teams optimizing M3 antagonists for respiratory or urinary indications should consider procuring this dihydrochloride building block for late-stage diversification at the aniline nitrogen (via N-alkylation, acylation, or sulfonylation) or at the thiazole 2-position (via lithiation/electrophilic trapping to install alternative substituents). The N-methyl group already installed on the target compound eliminates the need for a protection/deprotection sequence at the aniline nitrogen, reducing synthetic step count by at least one step compared to starting from the primary aniline analog .

Aqueous-Phase Biological Assay Development Requiring Defined Salt Stoichiometry

The dihydrochloride salt form (CAS 2172499-15-7) is the preferred procurement choice for laboratories performing aqueous biological assays (e.g., cell-based M3 receptor antagonist screening, p38 MAP kinase inhibition assays) where neutral free bases may precipitate or require DMSO concentrations exceeding 0.1% v/v [1]. The defined 2:1 HCl stoichiometry ensures reproducible compound handling and concentration calculations, a critical factor for generating reliable dose-response data in multi-well plate formats .

Fragment-Based Drug Discovery (FBDD) Library Design with Controlled HBD Profile

Fragment libraries used in FBDD campaigns often prioritize compounds with specific hydrogen bond donor/acceptor profiles to optimize ligand efficiency metrics. The target compound, with its single N–H hydrogen bond donor (free base form) and the thiazole nitrogen as an HBA, fits the 'rule of three' fragment criteria (MW = 204.29 < 300; HBD ≤ 3; cLogP < 3) [1]. Compared to the primary aniline analog (HBD = 2), the N-methylated variant reduces potential non-specific binding and metabolic N-oxidation, offering a cleaner fragment hit profile for SPR or NMR-based screening against kinases or GPCRs .

Synthetic Methodology Development for meta-Substituted N-Methyl Aniline Coupling Reactions

The compound serves as a well-defined substrate for developing and benchmarking palladium-catalyzed cross-coupling reactions involving secondary N-methyl anilines. Its defined meta-thiazole substitution pattern and free N–H group (after free-basing the dihydrochloride salt) make it suitable for optimizing Buchwald-Hartwig amination conditions or Chan-Lam couplings, where the electronic effect of the meta-thiazole group on the aniline nitrogen nucleophilicity can be systematically studied [1]. The commercial availability of the dihydrochloride salt from multiple vendors (Bidepharm, CymitQuimica) ensures supply continuity for such methodological studies .

Quote Request

Request a Quote for N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.